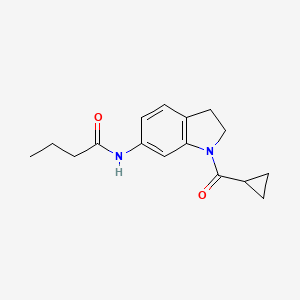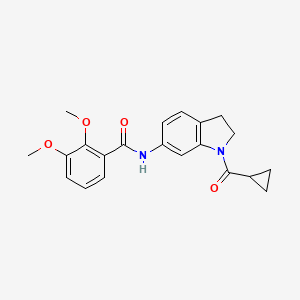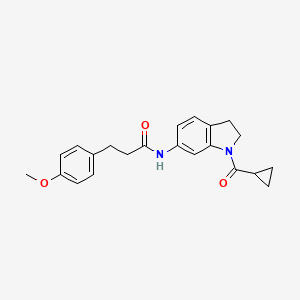
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)butanamide, also known as “Indole-3-butyramide”, is a cyclic amide that has been studied extensively due to its unique properties and potential applications in the field of medicinal chemistry. Indole-3-butyramide has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors.
科学研究应用
Indole-3-butyramide has been studied extensively due to its unique properties and potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors. It has also been studied for its ability to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria.
作用机制
The mechanism of action of Indole-3-butyramide is not yet fully understood, however, it is believed to be related to its ability to interact with various ion channels and receptors. It has been found to be able to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria. It has also been suggested that it may act as an agonist or antagonist of certain receptors, such as the G-protein coupled receptors.
Biochemical and Physiological Effects
Indole-3-butyramide has been found to have a wide range of biochemical and physiological effects. It has been found to be able to modulate the activity of enzymes, such as cyclooxygenase, and to inhibit the growth of certain types of bacteria. It has also been found to have anti-inflammatory and anti-cancer effects, as well as being able to interact with various ion channels and receptors.
实验室实验的优点和局限性
The main advantage of using Indole-3-butyramide for laboratory experiments is its ease of synthesis and purification. The synthesis can be conducted in aqueous solution at a relatively low temperature, and the product can be isolated and purified with the use of column chromatography. The main limitation of using Indole-3-butyramide is its lack of stability in certain conditions, such as when exposed to high temperatures or light.
未来方向
The potential applications of Indole-3-butyramide are still being explored, and there are many possible future directions for research. These include: further exploration of its mechanism of action and its ability to interact with various ion channels and receptors; further exploration of its anti-inflammatory and anti-cancer effects; further exploration of its ability to modulate the activity of enzymes, such as cyclooxygenase; and further exploration of its potential to be used as a drug delivery system. Additionally, further research could be conducted to explore the potential of Indole-3-butyramide to be used as a therapeutic agent in the treatment of various diseases.
合成方法
The synthesis of Indole-3-butyramide is a multi-step process that involves a condensation reaction of indole-3-carboxylic acid and butyramide. The reaction is conducted in aqueous solution at a temperature of 80°C for 5 hours, resulting in a product that is 99% pure. The product can then be isolated and purified with the use of column chromatography.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-7-6-11-8-9-18(14(11)10-13)16(20)12-4-5-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJFUHKHSJETDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)





